molecular formula C10H13NO4S B12978996 Propan-2-yl N-(benzenesulfonyl)carbamate

Propan-2-yl N-(benzenesulfonyl)carbamate

Cat. No.: B12978996
M. Wt: 243.28 g/mol
InChI Key: RSOKGKLXIJGWLM-UHFFFAOYSA-N
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Description

Propan-2-yl N-(benzenesulfonyl)carbamate is a carbamate derivative characterized by an isopropyl ester group linked to a carbamate moiety, which is further substituted with a benzenesulfonyl group.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

propan-2-yl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C10H13NO4S/c1-8(2)15-10(12)11-16(13,14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)

InChI Key

RSOKGKLXIJGWLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (phenylsulfonyl)carbamate typically involves the reaction of isopropylamine with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isopropylamine+Phenylsulfonyl chlorideIsopropyl (phenylsulfonyl)carbamate+HCl\text{Isopropylamine} + \text{Phenylsulfonyl chloride} \rightarrow \text{Isopropyl (phenylsulfonyl)carbamate} + \text{HCl} Isopropylamine+Phenylsulfonyl chloride→Isopropyl (phenylsulfonyl)carbamate+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of isopropyl (phenylsulfonyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (phenylsulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

Isopropyl (phenylsulfonyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the protection of amine groups.

    Biology: The compound is studied for its potential as a biochemical tool in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of isopropyl (phenylsulfonyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzenesulfonyl group distinguishes Propan-2-yl N-(benzenesulfonyl)carbamate from other carbamates. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Purity Key Features
This compound* C₁₀H₁₃NO₄S ~257.28 Benzenesulfonyl N/A High stability due to electron-withdrawing sulfonyl group; potential enzyme inhibition
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.2 Phenyl 95% Liquid state; used in pharmaceutical and agricultural research
Propan-2-yl N-(piperazine-1-sulfonyl)carbamate hydrochloride C₁₀H₁₀FN₃S 272.39 Piperazine-sulfonyl 95% Hydrochloride salt; chiral centers enable stereospecific interactions
Benzyl N-[1-(benzenesulfonyl)-2-methylpropyl]carbamate C₁₉H₂₂N₂O₄S 374.46 Benzenesulfonyl + benzyl 100% Solid; requires inhalation precautions due to toxicity risks

*Inferred data based on structural analogs.

Key Observations:
  • Electron Effects : The benzenesulfonyl group (present in the target compound and the benzyl analog) enhances stability and alters reactivity compared to phenyl or piperazine-sulfonyl groups. This may slow hydrolysis rates or modulate binding in biological systems .
  • Molecular Weight : Sulfonyl-containing compounds exhibit higher molecular weights, influencing solubility and bioavailability.
  • Purity : Most analogs report ~95% purity, suggesting standardized synthesis protocols for carbamates .

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